![molecular formula C9H11NO3 B1437414 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol CAS No. 34184-93-5](/img/structure/B1437414.png)
2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol
Overview
Description
“2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is also known by its IUPAC name, 3-ethoxy-4-hydroxybenzaldehyde oxime .
Physical and Chemical Properties This compound is a powder at room temperature . It has a melting point of 101-106 degrees Celsius .
Scientific Research Applications
1. Catalysis and Reaction Kinetics
2-Ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol and its derivatives have been studied for their role in catalyzing hydrogenation reactions. These compounds have been used in the synthesis of palladium complexes which act as catalysts in hydrogenation reactions, particularly for alkenes and alkynes. The catalytic activities depend on the pendant donor atom of the ligand motif, and their structures have been investigated through density functional theory studies (Tshabalala & Ojwach, 2018).
2. Molecular and Spectroscopic Characterization
Research has been conducted on synthesizing and characterizing molecules similar to 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol, focusing on their molecular structure, vibrational assignments, and spectroscopic properties. These studies include X-ray diffraction, IR, electronic spectroscopy, and density functional theory (DFT) calculations (Albayrak et al., 2010).
3. Electrochemical and Biological Evaluations
Novel ON donor Schiff bases related to 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol have been synthesized and characterized, with investigations into their electrochemical and biological activities. This includes studying their cytotoxicity, DNA protection capabilities against free radicals, and their electrooxidation products in DNA environments (Shabbir et al., 2016).
4. Computational Studies on Molecular Interactions
Computational studies have examined the molecular interactions of compounds like 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol. This includes analyzing their vibrational spectra, molecular electrostatic potential, thermo dynamical properties, and interactions with biological enzymes through molecular docking studies (Hajam et al., 2020).
5. Antioxidant and Anticancer Activities
Studies have been conducted to explore the potential anticancer activities of compounds similar to 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol. Research includes testing these compounds for their ability to inhibit specific types of cancer cells, such as breast cancer cells, and their stability and anticancer activities are characterized using various methods (Sukria et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Various precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-ethoxy-4-[(E)-hydroxyiminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9-5-7(6-10-12)3-4-8(9)11/h3-6,11-12H,2H2,1H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAMLLOELYKGDG-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425678 | |
Record name | 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol | |
CAS RN |
34184-93-5 | |
Record name | 2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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